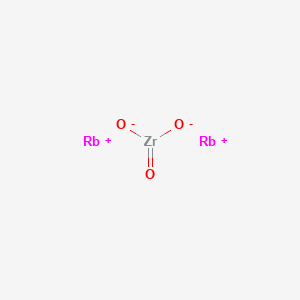

![molecular formula C6H3BrIN3 B1144038 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1305208-17-6](/img/structure/B1144038.png)

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives often involves systematic approaches including condensation reactions, halogenation, and alkylation. A notable example includes the development of novel 6-bromo-imidazo[4,5-b]pyridine derivatives through condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine, followed by alkylation reactions (Jabri et al., 2023). This process highlights the versatility and reactivity of the bromo and iodo substituents in facilitating diverse synthetic routes.

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These compounds exhibit interesting intermolecular interactions and conformations. For instance, studies have detailed the formation of hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π interactions, contributing to the stability and packing of these molecules in the solid state (Quiroga et al., 2010).

Chemical Reactions and Properties

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and its derivatives engage in a wide range of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. These reactions are pivotal for the construction of complex molecular architectures and for the modification of the compound to enhance its properties for various applications. The presence of bromo and iodo groups facilitates versatile functionalization strategies (Variya et al., 2019).

科学的研究の応用

Kinase Inhibition

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine has shown significant potential in the realm of kinase inhibition. The pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical , has been extensively utilized in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This versatility is largely due to the scaffold's ability to form a hydrogen bond donor–acceptor pair, a common interaction among kinase inhibitors, particularly at the hinge region of the kinase. Several bicyclic heterocycles, including this compound, have been elaborated to form additional interactions in the kinase pocket, thereby providing potency and selectivity. This scaffold is often encountered in kinase inhibitors, suggesting its significant role in the development of new therapeutic agents targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Heterocyclic Chemistry

The chemistry of heterocyclic compounds, including those derived from pyridine and indazole, is well-known for its versatility in synthetic intermediates and biological importance. The heterocyclic N-oxide motif, for example, has been successfully employed in advanced chemistry and drug development investigations, demonstrating a wide range of applications from catalyst design to medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This highlights the potential of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and related compounds in various scientific research and application fields, particularly in organic synthesis, catalysis, and drug applications (Li et al., 2019).

Safety and Hazards

作用機序

These compounds have been found to have potential applications in the treatment of various diseases, including central nervous system disorders, viral infections, inflammatory conditions, tumors, cardiovascular diseases, and bacterial infections . They have also been found to act as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .

特性

IUPAC Name |

6-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKRPCLDVYDBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(NN=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718764 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine | |

CAS RN |

1305208-17-6 |

Source

|

| Record name | 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/no-structure.png)

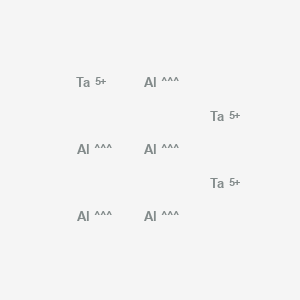

![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)